viscumneoside III

Description

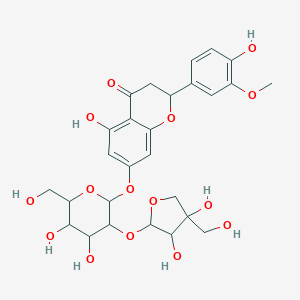

(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-beta-D-apiofuranosyl-beta-D-glucopyranoside has been reported in Viscum coloratum with data available.

from Viscum coloratum; structure given in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

118985-27-6 |

|---|---|

Molecular Formula |

C27H32O15 |

Molecular Weight |

596.5 g/mol |

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3/t16-,19+,21+,22-,23+,24-,25+,26-,27+/m0/s1 |

InChI Key |

BYALYZGUSBVZQP-XJBIVIJWSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |

Synonyms |

homoeriodictyol-7-O-apiosyl-(1-2)-glucopyranoside viscumneoside III |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Viscumneoside III from Viscum coloratum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscumneoside III, a dihydroflavone O-glycoside found in the parasitic plant Viscum coloratum (Korean mistletoe), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and for assays evaluating its biological functions, specifically as a tyrosinase inhibitor and an immunomodulator. Furthermore, this document presents quantitative data in a structured format and visualizes key processes and pathways to facilitate understanding and further research.

Introduction

Viscum coloratum (Kom.) Nakai, a species of mistletoe, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatism.[1] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive compounds, including flavonoids.[2][3] Among these, this compound has been identified as a noteworthy constituent with potential applications in cosmetics and medicine.[4][5]

This compound is structurally defined as a homoeriodictyol derivative, specifically (2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-beta-D-apiofuranosyl-beta-D-glucopyranoside.[1] Its biological activities include the inhibition of tyrosinase, an enzyme involved in melanin production, and the suppression of the pro-inflammatory chemokine MCP-1.[4][5] These properties suggest its potential as a skin-whitening agent and an anti-inflammatory therapeutic.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound, covering its isolation from Viscum coloratum and the methodologies to assess its biological functions.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties and reported quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂O₁₅ | [1] |

| Molecular Weight | 596.5 g/mol | [6] |

| CAS Number | 118985-27-6 | [1] |

| Class | Dihydroflavone O-glycoside | [4] |

| Biological Activity | Tyrosinase inhibitor, MCP-1 suppressor | [4][5] |

| IC₅₀ (Tyrosinase) | 0.5 mM | [4] |

| Concentration Range in Viscum coloratum | 5.000-300.0 µg/ml (as homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycoside in a 50% methanol extract, determined by LC-MS) | [7] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a representative procedure for the isolation and purification of this compound from the dried stems and leaves of Viscum coloratum, based on established phytochemical methods for flavonoids.[3][5]

Diagram of Experimental Workflow

Protocol:

-

Extraction:

-

Air-dried and powdered stems and leaves of Viscum coloratum (1 kg) are extracted with 70% ethanol (10 L) at room temperature for 72 hours, with occasional agitation.[5]

-

The extraction process is repeated three times.

-

The ethanol extracts are combined and filtered.

-

-

Concentration:

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

-

Solvent Partitioning (Fractionation):

-

The crude extract is suspended in distilled water (1 L) and sequentially partitioned with petroleum ether (3 x 1 L), ethyl acetate (EtOAc) (3 x 1 L), and n-butanol (n-BuOH) (3 x 1 L).

-

The resulting fractions (petroleum ether, EtOAc, n-BuOH, and aqueous) are concentrated to dryness. This compound is expected to be enriched in the EtOAc fraction.[3]

-

-

Column Chromatography:

-

The dried EtOAc fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v) to separate compounds based on polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light. Fractions containing the target compound are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The pooled fractions from column chromatography are further purified by preparative HPLC on a C18 column.[5]

-

A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid).

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is removed by lyophilization to yield the pure compound.

-

Tyrosinase Inhibition Assay

This protocol is a standard method to determine the inhibitory effect of this compound on mushroom tyrosinase activity.[4]

Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 6.8).

-

Prepare a 1.5 mM L-tyrosine solution in the phosphate buffer.

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

-

Prepare various concentrations of this compound in the phosphate buffer. Kojic acid can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of the phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the this compound solution (or control).

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-tyrosine solution to each well.

-

Incubate the plate at 25°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader. This absorbance is due to the formation of dopachrome.

-

-

Calculation:

-

The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with this compound.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MCP-1 Suppression Assay in Macrophages

This protocol describes how to assess the ability of this compound to suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[5]

Protocol:

-

Cell Culture:

-

Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Cell Treatment:

-

Seed the RAW264.7 cells in a 24-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 0.5 ng/mL) for 24 hours to induce MCP-1 production. A vehicle-treated, non-stimulated group and an LPS-stimulated group without this compound should be included as controls.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

After the 24-hour incubation, collect the cell culture supernatants.

-

Quantify the concentration of MCP-1 in the supernatants using a commercially available mouse MCP-1 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The results are typically expressed as the concentration of MCP-1 (pg/mL). The percentage of MCP-1 suppression can be calculated relative to the LPS-stimulated control.

-

Signaling Pathways

Flavonoids are known to modulate various intracellular signaling pathways. The suppression of MCP-1 expression by flavonoids, including potentially this compound, is often attributed to the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.

Diagram of a Potential Signaling Pathway for MCP-1 Suppression

This diagram illustrates that an inflammatory stimulus like LPS activates cell surface receptors (TLR4), leading to the activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, as well as the IKK complex. These pathways converge on the activation of transcription factors AP-1 and NF-κB, which then translocate to the nucleus to initiate the transcription of the MCP-1 gene. This compound is hypothesized to exert its inhibitory effect by interfering with one or more of these upstream signaling components.

Conclusion

This compound is a promising natural product from Viscum coloratum with well-defined biological activities. This guide provides the necessary technical information for its isolation and the evaluation of its tyrosinase inhibitory and immunomodulatory effects. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of this compound's therapeutic potential.

References

- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 2. Effect of Flavonoids on MCP-1 Expression in Human Coronary Artery Endothelial Cells and Impact on MCP-1-Dependent Migration of Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Flavonoids on MCP-1 Expression in Human Coronary Artery Endothelial Cells and Impact on MCP-1-Dependent Migration of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of mammalian collagenase, matrix metalloproteinase-1, by naturally-occurring flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Viscumneoside III: A Technical Guide to Its Natural Sources, Quantification, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscumneoside III, a flavanone glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and quantification, and an exploration of its interaction with cellular signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate further investigation and potential application of this bioactive compound.

Natural Sources of this compound

This compound is predominantly found in plants of the Viscum genus, commonly known as mistletoe. These hemiparasitic plants grow on various host trees, and the phytochemical composition, including the concentration of this compound, can be influenced by the host species.

The primary documented natural sources of this compound include:

-

Viscum coloratum : Also known as Korean mistletoe, this species is a well-documented source of this compound.[1] It is used in traditional Chinese medicine.[1]

-

Viscum album : Commonly known as European mistletoe, this species has also been identified as a source of this compound.[2][3]

While other species within the Viscum and related Loranthus genera are being investigated for their phytochemical profiles, V. coloratum and V. album remain the most explicitly confirmed natural sources of this compound.

Quantitative Analysis

Accurate quantification of this compound in plant material is crucial for standardization and pharmacological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose. While specific quantitative data for this compound is not widely published, a study on Viscum coloratum provides a robust analytical framework for a structurally similar compound, homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycoside. The data from this study can serve as a valuable reference point.

Table 1: Quantitative Data for a Structurally Related Flavanone Glycoside in Viscum coloratum

| Compound | Plant Source | Host Tree | Concentration Range (µg/mL in extract) | Analytical Method |

| Homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycoside | Viscum coloratum | Pyrus bretschneideri | 5.000 - 300.0 | UPLC/Q-TOF-MS |

Note: This data is for a compound structurally similar to this compound and should be used as a reference. The actual concentration of this compound may vary.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure for the extraction and isolation of flavonoid glycosides from Viscum species, which can be adapted for this compound.

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: Air-dry the stems and leaves of Viscum coloratum or Viscum album and grind them into a coarse powder.

-

Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 72 hours with occasional shaking.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This compound, being a glycoside, is expected to be enriched in the n-BuOH fraction.

-

Column Chromatography: Subject the n-BuOH fraction to column chromatography on a silica gel or macroporous resin column. Elute with a gradient of chloroform-methanol or a similar solvent system.

-

Preparative HPLC: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 column with a mobile phase of methanol-water or acetonitrile-water gradient.

Quantitative Analysis by UPLC-MS/MS

The following is a representative protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of this compound.

Methodology:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the plant extract or isolated fraction in the mobile phase and filter through a 0.22 µm syringe filter.

-

UPLC Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

-

Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Activity and Signaling Pathways

This compound has been shown to possess immunomodulatory activity. Specifically, it has been demonstrated to selectively suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2).[2] MCP-1 is a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.

The binding of MCP-1 to its receptor, CCR2, activates several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways. By inhibiting MCP-1 production, this compound can potentially modulate the inflammatory responses mediated by these pathways.

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound in modulating MCP-1 signaling.

Conclusion

This compound represents a promising natural product with potential applications in modulating inflammatory responses. This guide provides a foundational resource for researchers by consolidating information on its natural sources, detailing methodologies for its extraction and quantification, and offering insights into its biological activity. Further research is warranted to fully elucidate the therapeutic potential and precise molecular mechanisms of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Viscumneoside III

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Viscumneoside III, a flavanone glycoside isolated from Viscum coloratum, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from precursor molecules to the final glycosylated product. While specific enzymatic data for Viscum coloratum remains largely uncharacterized, this document synthesizes current knowledge of flavonoid biosynthesis in plants to propose a detailed enzymatic cascade. It includes hypothesized reaction mechanisms, requisite enzymes, and potential regulatory checkpoints. Furthermore, this guide furnishes detailed experimental protocols for the characterization of the key enzymes involved and presents available quantitative data in a structured format to facilitate comparative analysis and future research endeavors.

Introduction

This compound is a specialized plant metabolite belonging to the flavanone class of flavonoids. Its structure consists of a homoeriodictyol aglycone backbone, which is glycosylated at the 7-hydroxyl position with a β-D-glucopyranosyl moiety. This glucose is further substituted at its 2"-hydroxyl group with a β-D-apiofuranosyl residue. The biosynthesis of such complex natural products involves a multi-step enzymatic pathway, beginning with primary metabolites and culminating in a series of specific tailoring reactions. This guide delineates the proposed biosynthetic route to this compound, providing a foundational resource for researchers aiming to elucidate and engineer this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Homoeriodictyol Aglycone: This stage follows the well-established phenylpropanoid and flavonoid biosynthesis pathways.

-

Biosynthesis of the Sugar Donor, UDP-Apiose: This involves the conversion of a common sugar nucleotide.

-

Sequential Glycosylation of Homoeriodictyol: Two distinct glycosylation events attach the glucose and apiose moieties.

A detailed schematic of the proposed pathway is presented below.

Stage 1: Biosynthesis of the Homoeriodictyol Aglycone

The formation of the C15 aglycone skeleton of this compound, homoeriodictyol, commences from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.[1]

Pathway Overview:

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form trans-cinnamic acid.[1]

-

Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin.[2]

-

Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates naringenin at the 3' position of the B-ring to yield eriodictyol.

-

O-Methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the methylation of the 3'-hydroxyl group of eriodictyol to form homoeriodictyol.

Stage 2: Biosynthesis of UDP-Apiose

The apiose sugar moiety is transferred from the activated sugar nucleotide, UDP-apiose. UDP-apiose is synthesized from UDP-glucuronic acid in a reaction catalyzed by UDP-apiose/UDP-xylose synthase (UAXS). This enzyme catalyzes a complex intramolecular rearrangement involving decarboxylation and a sugar ring contraction from a pyranose to a furanose.

Stage 3: Glycosylation of Homoeriodictyol

The final steps in the biosynthesis of this compound are two sequential glycosylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs).

-

Homoeriodictyol 7-O-glucosyltransferase (H7GT): This putative enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of homoeriodictyol, forming homoeriodictyol 7-O-glucoside.

-

Homoeriodictyol 7-O-glucoside 2"-O-apiosyltransferase (HGApiT): This proposed enzyme then transfers an apiose moiety from UDP-apiose to the 2"-hydroxyl group of the glucose residue of homoeriodictyol 7-O-glucoside to yield this compound.

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway from Viscum coloratum are not currently available. However, kinetic parameters for homologous enzymes from other plant species provide valuable benchmarks for future studies.

Table 1: Kinetic Parameters of Homologous Flavonoid Biosynthesis Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Flavanone 7-O-glucosyltransferase | Citrus paradisi | Naringenin | 62 | - | - | [3] |

| Flavanone 7-O-glucosyltransferase | Citrus paradisi | UDP-Glucose | 51 | - | - | [3] |

| Flavanone 7-O-glucosyltransferase | Citrus sinensis | Naringenin | 20.41 | 0.71 | 34787 | [4] |

| Flavanone 7-O-glucosyltransferase | Citrus sinensis | Hesperetin | 15.16 | 0.77 | 50791 | [4] |

| Flavonoid 3-O-glucosyltransferase (VvGT1) | Vitis vinifera | Quercetin | 31 | ~0.08 | ~2580 | [5][6] |

| Flavonoid 3-O-glucosyltransferase (VvGT1) | Vitis vinifera | UDP-Glucose | 680 | ~0.08 | ~118 | [5][6] |

| Lignan Glycosyltransferase (IiUGT4) | Isatis indigotica | Lariciresinol | 80.92 | - | 785.91 | [7] |

Note: Data for closely related but not identical reactions are provided for comparative purposes.

Experimental Protocols

The following protocols are generalized methods for the expression, purification, and characterization of the key enzyme classes involved in this compound biosynthesis. These should be adapted and optimized for the specific enzymes from Viscum coloratum.

Heterologous Expression and Purification of a Putative Glycosyltransferase

This protocol describes the expression of a candidate glycosyltransferase gene in Escherichia coli and its subsequent purification.

Workflow Diagram:

Methodology:

-

Gene Cloning:

-

Isolate total RNA from young leaves of Viscum coloratum using a suitable kit.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the open reading frame of the candidate glycosyltransferase gene using gene-specific primers.

-

Clone the PCR product into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal His6-tag.

-

Verify the construct by sequencing.

-

-

Protein Expression:

-

Transform the expression construct into E. coli BL21(DE3) cells.

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

-

Assess the purity of the protein by SDS-PAGE.

-

Enzyme Activity Assay for a Flavonoid Glycosyltransferase

This protocol outlines a general method to determine the activity of a purified glycosyltransferase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5-8.0)

-

1-5 µg of purified enzyme

-

100 µM flavonoid substrate (e.g., homoeriodictyol or homoeriodictyol 7-O-glucoside, dissolved in DMSO)

-

1 mM UDP-sugar donor (UDP-glucose or UDP-apiose)

-

Final volume of 50-100 µL.

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of methanol or acetonitrile.

-

Centrifuge to precipitate the protein.

-

Analyze the supernatant by HPLC or LC-MS to identify and quantify the product.

-

Kinetic Analysis

To determine the kinetic parameters (Km and kcat), perform the enzyme activity assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Varying Flavonoid Concentration: Use a range of flavonoid concentrations (e.g., 5-200 µM) with a fixed, saturating concentration of the UDP-sugar (e.g., 2 mM).

-

Varying UDP-Sugar Concentration: Use a range of UDP-sugar concentrations (e.g., 0.1-5 mM) with a fixed, saturating concentration of the flavonoid substrate.

-

Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Regulation of the Biosynthetic Pathway

The biosynthesis of flavonoids is tightly regulated at multiple levels. The expression of the biosynthetic genes is often coordinately controlled by transcription factors, particularly those of the MYB, bHLH, and WD40 families.[8] These transcription factors can be induced by various developmental and environmental cues, such as light, hormones (e.g., jasmonates), and biotic or abiotic stress.[8]

Furthermore, feedback inhibition can play a role in regulating metabolic flux through the pathway. For instance, the accumulation of downstream flavonoid products can inhibit the activity of upstream enzymes like PAL and CHS. Glycosylation itself is a crucial regulatory step, as it can affect the stability, solubility, and subcellular localization of the flavonoid aglycones, thereby influencing their biological activity and potential for feedback regulation.[9]

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The immediate priorities are the identification and characterization of the specific enzymes from Viscum coloratum, particularly the O-methyltransferase and the two glycosyltransferases that are critical for the final steps of the synthesis. Elucidating their substrate specificities, kinetic properties, and the regulation of their expression will be essential for any metabolic engineering efforts. The protocols and comparative data presented in this guide offer a solid starting point for these investigations. Ultimately, a thorough understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable bioactive compounds.

References

- 1. Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavanone-specific 7-O-glucosyltransferase activity in Citrus paradisi seedlings: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 5. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. frontiersin.org [frontiersin.org]

- 8. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 9. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]

Mass spectrometry fragmentation pattern of viscumneoside III

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Viscumneoside III

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric fragmentation pattern of this compound, a flavanone glycoside found in Viscum coloratum. The information presented here is crucial for the identification and characterization of this compound in complex mixtures, such as plant extracts, and for its potential development as a therapeutic agent.

Compound Information

This compound is a flavanone glycoside with the chemical structure of homoeriodictyol substituted with a β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside moiety at the 7-hydroxyl group.[1]

-

Molecular Formula: C₂₇H₃₂O₁₅[1]

-

Monoisotopic Mass: 596.1741 Da[1]

-

Synonyms: Homoeriodictyol-7-O-apiosyl-(1→2)-glucopyranoside[1]

Experimental Protocols for Mass Spectrometry Analysis

The following outlines a typical experimental protocol for the analysis of this compound and other flavonoid glycosides in plant extracts using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). This methodology is based on established protocols for the analysis of flavonoids in Viscum species.

Sample Preparation

-

Extraction: Dried and powdered plant material (e.g., leaves and stems of Viscum coloratum) is extracted with a suitable solvent, such as 50% methanol in water.[2][3] Ultrasonic-assisted extraction is often employed to enhance efficiency.

-

Filtration: The resulting extract is filtered through a 0.22 µm membrane filter to remove particulate matter before injection into the LC-MS system.

Liquid Chromatography

-

System: An Ultra-High Performance Liquid Chromatography (UPLC) system.

-

Column: A reversed-phase C18 column (e.g., Agilent Poroshell C18, 3.0 × 150 mm, 2.7 µm) is commonly used for the separation of flavonoid glycosides.

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.4 mL/min is often used.

-

Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

-

Injection Volume: A small injection volume, typically 2-5 µL, is used.

Mass Spectrometry

-

System: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode (ESI⁻) is often preferred for the analysis of flavonoids as it typically provides a strong deprotonated molecular ion peak ([M-H]⁻).

-

Mass Range: A full scan mass range of m/z 100-1500 is generally sufficient to cover the masses of the parent compound and its fragments.

-

Capillary Voltage: Typically set between 3.0 and 4.0 kV.

-

Source Temperature: Maintained at a temperature around 120-150°C.

-

Desolvation Gas Temperature: Usually set between 300 and 350°C.

-

Collision Energy: For tandem mass spectrometry (MS/MS) experiments, a collision energy ramp (e.g., 20-60 eV) is applied in the collision cell to induce fragmentation of the precursor ion.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of flavonoid glycosides in tandem mass spectrometry provides valuable structural information. The primary fragmentation events involve the cleavage of glycosidic bonds and rearrangements within the sugar and aglycone moieties. For this compound, the expected fragmentation in negative ion mode would proceed as follows:

The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 595 .

The major fragmentation pathways involve the sequential loss of the sugar residues:

-

Loss of the terminal apiosyl residue: Cleavage of the interglycosidic bond results in the loss of a neutral apiose moiety (132 Da), leading to a fragment ion at m/z 463 . This fragment corresponds to the deprotonated homoeriodictyol-7-O-glucoside.

-

Loss of the complete disaccharide: Cleavage of the glycosidic bond at the 7-position of the aglycone results in the loss of the entire apiosyl-glucosyl disaccharide (294 Da), generating the deprotonated homoeriodictyol aglycone ion at m/z 301 .

Further fragmentation of the homoeriodictyol aglycone can also occur, providing characteristic ions for the flavanone structure.

Quantitative Fragmentation Data

The following table summarizes the expected key ions in the MS/MS spectrum of this compound in negative ion mode.

| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 595.1668 | 463.1246 | 132.0422 | [M-H - Apiose]⁻ (Homoeriodictyol-7-O-glucoside) |

| 595.1668 | 301.0718 | 294.0950 | [M-H - Apiosyl-glucose]⁻ (Homoeriodictyol) |

Visualization of the Fragmentation Pathway

The fragmentation pathway of this compound can be visualized to illustrate the sequential loss of the sugar moieties from the parent molecule.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound in negative ion mode.

Experimental Workflow

The overall workflow for the analysis of this compound from a plant matrix to its characterization by LC-MS/MS is depicted below.

References

Unveiling the Molecular Mechanisms of Viscumneoside III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscumneoside III, a flavanone glycoside isolated from Viscum coloratum, has emerged as a molecule of interest due to its distinct biological activities. This technical guide provides an in-depth exploration of the currently understood mechanism of action of this compound, focusing on its established role as a tyrosinase inhibitor. While often associated with the broader anti-cancer properties of Viscum album (mistletoe) extracts, current scientific literature primarily supports a direct inhibitory effect on melanogenesis. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways to serve as a comprehensive resource for ongoing and future research.

Core Mechanism of Action: Tyrosinase Inhibition

The most well-documented biological activity of this compound is its potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action positions this compound as a potential agent for applications in dermatology and cosmetology for skin whitening and managing hyperpigmentation.

Quantitative Data: Inhibitory Potency

The inhibitory effect of this compound on tyrosinase has been quantified, providing a clear measure of its potency.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Tyrosinase | 0.5 mM | [1] |

Proposed Signaling Pathway of Tyrosinase Inhibition

This compound, as a flavonoid, likely exerts its inhibitory effect on tyrosinase through competitive inhibition. This involves the molecule binding to the active site of the enzyme, thereby preventing the binding of its natural substrate, L-DOPA. The interaction is thought to involve the chelation of copper ions within the enzyme's active site, which are essential for its catalytic activity.

Caption: Competitive inhibition of tyrosinase by this compound.

Experimental Protocols: Tyrosinase Inhibition Assay

The following protocol outlines a standard method for determining the tyrosinase inhibitory activity of a compound like this compound.

Principle

This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. The absorbance of dopachrome is measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.

Materials and Reagents

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or test compound)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions to the desired test concentrations.

-

-

Assay in 96-Well Plate:

-

To each well, add 20 µL of the test compound solution (or DMSO as a control).

-

Add 40 µL of the tyrosinase solution to each well.

-

Add 100 µL of phosphate buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Take readings every 2 minutes for a total of 20-30 minutes.

-

-

Calculation of Inhibition:

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Experimental Workflow Diagram

Caption: Workflow for the tyrosinase inhibition assay.

Broader Biological Context and Future Directions

While the primary established mechanism of action for isolated this compound is tyrosinase inhibition, it is important to consider its origin and the activities of related compounds to guide future research.

Anti-Cancer Activity of Viscum album Extracts

Extracts from Viscum album, the plant family from which this compound is derived, have been studied for their anti-cancer properties. These extracts are complex mixtures containing various bioactive compounds, including lectins and viscotoxins, which are known to induce apoptosis and stimulate the immune system. The anti-cancer effects of Viscum album extracts are generally attributed to these other components, and the specific contribution of this compound to these effects has not been elucidated.

Studies on Viscum album extracts have shown induction of apoptosis through the modulation of the STAT3 signaling pathway. This often involves the activation of caspases and the cleavage of PARP, key events in programmed cell death.

Hypothetical Pro-Apoptotic Mechanism of Flavonoids

Flavonoids, the class of compounds to which this compound belongs, are known to induce apoptosis in various cancer cell lines. A common mechanism involves the modulation of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. While this has not been specifically demonstrated for this compound, it represents a plausible avenue for future investigation into its potential anti-cancer effects.

Caption: Hypothetical intrinsic apoptosis pathway for flavonoids.

Anti-Angina Pectoris Activity

This compound has been reported to possess anti-angina pectoris activity. However, the underlying mechanism for this effect remains to be elucidated. Potential mechanisms could involve vasodilation, reduction of myocardial oxygen demand, or anti-inflammatory effects. Further research is required to investigate these possibilities.

Conclusion

The current body of scientific evidence strongly supports the mechanism of action of this compound as a potent inhibitor of tyrosinase. This provides a solid foundation for its potential application in conditions related to hyperpigmentation. While the broader anti-cancer and pro-apoptotic activities of Viscum album extracts are well-documented, the specific role of this compound in these processes is yet to be determined and represents a promising area for future research. Similarly, the reported anti-angina pectoris activity warrants further investigation to understand its mechanistic basis. This guide serves as a summary of the current knowledge and a framework for directing future studies on this intriguing natural compound.

References

Viscumneoside III: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscumneoside III is a flavanone glycoside found in Viscum coloratum, a species of mistletoe used in traditional medicine for conditions such as rheumatism.[1] As a member of the flavonoid family, this compound shares a structural backbone with compounds known for a wide range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound and its potential therapeutic applications, with a focus on its anti-inflammatory, anticancer, and other biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound is structurally defined as homoeriodictyol-7-O-apiosyl-(1->2)-glucopyranoside. Its chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C27H32O15 |

| Molecular Weight | 596.5 g/mol |

| IUPAC Name | (2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |

| PubChem CID | 71717590 |

Potential Therapeutic Applications

Anti-inflammatory Activity

This compound has demonstrated selective anti-inflammatory effects.[2] Notably, it has been shown to suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in the recruitment of monocytes to sites of inflammation.[2] Conversely, it has been observed to stimulate the production of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), another important chemokine.[2] This dual activity suggests a nuanced immunomodulatory role.

The anti-inflammatory potential of this compound is further supported by the activities of its aglycone, homoeriodictyol, and the related flavanone, eriodictyol. Eriodictyol has been reported to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Quantitative Data: Anti-inflammatory and Related Activities

| Compound | Activity | Cell Line/Model | IC50/EC50/Metric |

| This compound | Tyrosinase Inhibition | - | 0.5 mM |

| Eriodictyol | Anticancer | A549 (Human Lung Cancer) | 50 µM |

| Eriodictyol | Cytotoxicity | FR2 (Non-cancerous) | 95 µM |

Note: IC50/EC50 values for the direct anti-inflammatory activity of this compound are not yet available in the public domain.

Anticancer Potential

While direct studies on the anticancer activity of this compound are limited, research on its aglycone, homoeriodictyol, suggests potential in this area. Homoeriodictyol has been shown to induce apoptosis in androgen-resistant prostate cancer cells (PC3) and inhibit their migration.[1] Furthermore, the related flavanone eriodictyol has demonstrated anticancer effects against human lung cancer cells (A549) by inducing apoptosis and cell cycle arrest.[2]

Quantitative Data: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 Value |

| Eriodictyol | A549 (Human Lung Cancer) | 50 µM |

Osteoporosis

Preliminary research suggests that this compound may be effective in addressing osteoporosis by suppressing the formation of osteoclast-like multinucleated cells.[3] Osteoclasts are responsible for bone resorption, and their inhibition is a key therapeutic strategy for osteoporosis.

Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1] This activity suggests its potential application in cosmetics for skin whitening and in the treatment of hyperpigmentation disorders.

Quantitative Data: Tyrosinase Inhibition

| Compound | Activity | IC50 Value |

| This compound | Tyrosinase Inhibition | 0.5 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

Macrophage Anti-inflammatory Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory chemokines (MCP-1) and immunomodulatory chemokines (RANTES) by macrophages.

Methodology:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Macrophages are seeded into 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Stimulation: After a 1-hour pre-treatment with this compound, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. A non-stimulated control group is also maintained.

-

Incubation: The cells are incubated for 24 hours.

-

Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove cellular debris.

-

Chemokine Quantification: The concentrations of MCP-1 and RANTES in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The results are expressed as pg/mL or ng/mL of the chemokine. The IC50 value for MCP-1 inhibition and the EC50 value for RANTES stimulation can be calculated from the dose-response curves.

In Vitro Osteoclastogenesis Assay

Objective: To evaluate the inhibitory effect of this compound on the differentiation of osteoclasts from precursor cells.

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice and cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (30 ng/mL).

-

Cell Seeding: BMMs are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Differentiation and Treatment: The cells are cultured for 4-5 days in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation. Various concentrations of this compound are added to the culture medium at the beginning of the differentiation period.

-

TRAP Staining: After the incubation period, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.

-

Data Analysis: The number of osteoclasts in the this compound-treated groups is compared to the control group (treated with M-CSF and RANKL only).

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on mushroom tyrosinase.

Methodology:

-

Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound.

-

Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for 10 minutes.

-

Substrate Addition: The reaction is initiated by adding L-tyrosine as the substrate.

-

Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: The percentage of tyrosinase inhibition is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the direct molecular targets of this compound are still under investigation, the known activities of its aglycone, homoeriodictyol, and the related flavanone, eriodictyol, provide insights into its potential mechanisms of action. A likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a central regulator of inflammation and cancer.

NF-κB Signaling Pathway

Experimental Workflow Diagrams

Workflow for Anti-inflammatory Activity Screening

Workflow for Osteoclastogenesis Inhibition Assay

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation, cancer, and osteoporosis. Its demonstrated ability to selectively modulate chemokine production and inhibit tyrosinase warrants further investigation. The biological activities of its aglycone, homoeriodictyol, further strengthen the rationale for exploring this compound as a therapeutic agent.

Future research should focus on:

-

Determining the IC50 and EC50 values of this compound for its anti-inflammatory and anticancer activities in a range of cell lines and animal models.

-

Elucidating the precise molecular mechanisms of action, including its direct protein targets and its effects on key signaling pathways such as NF-κB and others.

-

Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its most promising therapeutic applications.

-

Investigating the structure-activity relationship of this compound and its analogs to optimize its therapeutic properties.

This technical guide provides a foundation for these future endeavors, summarizing the current knowledge and providing the necessary experimental and conceptual frameworks to advance the study of this compound from a traditional medicine component to a potential modern therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

Viscumneoside III: A Review of Current Research and Future Potential in Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Viscumneoside III is a flavonoid glycoside found in Viscum coloratum, a species of mistletoe that has been used in traditional medicine.[1] As a member of the flavonoid family, this compound is of interest to the scientific community for its potential therapeutic properties. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its chemical properties, potential therapeutic activities, and the experimental methodologies used to study it. While direct research on the anti-cancer properties of this compound is currently limited, this review aims to consolidate the available information and provide a framework for future investigations into its potential as a drug development candidate.

Chemical Properties and Isolation

This compound is chemically identified as homoeriodictyol-7-O-β-apiosyl-(1→2)-O-β-glucoside.[2] Its molecular formula is C27H32O15, with a molecular weight of 596.5 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H32O15 | --INVALID-LINK--[1] |

| Molecular Weight | 596.5 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | --INVALID-LINK-- |

| CAS Number | 118985-27-6 | --INVALID-LINK-- |

Isolation and Purification Protocol

While a specific, detailed protocol for the isolation of this compound has not been extensively published, a general methodology can be inferred from studies on the chemical constituents of Viscum coloratum and other Viscum species. The following is a proposed experimental workflow for the isolation and purification of this compound.

Caption: Proposed workflow for the extraction and purification of this compound.

Detailed Methodology:

-

Plant Material Preparation: The stems and leaves of Viscum coloratum are collected, dried, and ground into a fine powder.[3]

-

Extraction: The powdered plant material is macerated with 80% ethanol at room temperature for a period of three weeks, with periodic shaking to increase extraction efficiency.[3]

-

Filtration and Concentration: The mixture is then filtered to remove solid plant debris, and the resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography techniques, such as silica gel chromatography or Sephadex LH-20.

-

Preparative HPLC: Final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC).[4][5]

Biological Activity of this compound

Direct research into the anti-cancer activity of isolated this compound is limited. However, studies on extracts of Viscum species and other isolated compounds provide a basis for inferring its potential biological effects.

Tyrosinase Inhibition

One commercially available source reports that this compound is a potent tyrosinase inhibitor with an IC50 of 0.5 mM.[6] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for applications in cosmetics and for treating hyperpigmentation disorders.

Table 2: Reported Biological Activity of this compound

| Activity | Target | IC50 | Source |

| Tyrosinase Inhibition | Tyrosinase | 0.5 mM | MedchemExpress[6] |

Potential Anti-inflammatory and Immunomodulatory Effects

A study on Viscum album extract identified this compound and viscumneoside V as active components that significantly suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1). MCP-1 is a chemokine that plays a role in the recruitment of monocytes to sites of inflammation and is also implicated in tumorigenesis.[7] Inhibition of MCP-1 suggests that this compound may possess anti-inflammatory and immunomodulatory properties.

Proposed Experimental Protocol for MCP-1 Inhibition Assay:

-

Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), is cultured.

-

Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of MCP-1.

-

Treatment: The stimulated cells are treated with varying concentrations of this compound.

-

MCP-1 Measurement: After an incubation period, the concentration of MCP-1 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of MCP-1 inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Potential Anti-Cancer Mechanisms: Inferences from Viscum Extracts

While specific data for this compound is lacking, studies on Viscum album extracts have elucidated several anti-cancer mechanisms, which may be relevant to its individual components.

Induction of Apoptosis

Extracts from Viscum album have been shown to induce apoptosis in various cancer cell lines. This process is often mediated by the activation of caspase cascades.

Caption: Inferred apoptotic pathway induced by Viscum album extract.

Modulation of Signaling Pathways

Research on Viscum album extracts has pointed to the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.

Caption: Postulated inhibition of the STAT3 signaling pathway by Viscum album extract.

Future Research Directions

The current body of research on this compound is still in its nascent stages. To fully elucidate its therapeutic potential, particularly in the context of cancer, several key areas of investigation are warranted:

-

Cytotoxicity Screening: A comprehensive screening of this compound against a panel of human cancer cell lines is necessary to determine its cytotoxic and anti-proliferative effects and to calculate IC50 values.

-

Mechanism of Action Studies: In-depth studies are required to understand the molecular mechanisms underlying the biological activities of this compound. This includes investigating its effects on apoptosis, cell cycle progression, and key signaling pathways in cancer cells.

-

In Vivo Studies: Should in vitro studies show promise, in vivo experiments using animal models of cancer will be crucial to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other known anti-cancer drugs could open up new avenues for combination therapies.

Conclusion

This compound is a flavonoid glycoside with demonstrated bioactivity as a tyrosinase inhibitor and a potential role in modulating inflammatory responses through the inhibition of MCP-1. While direct evidence for its anti-cancer activity is currently lacking, the known anti-cancer properties of Viscum extracts suggest that this compound may contribute to these effects. This technical guide has summarized the available information on this compound and proposed experimental approaches to further investigate its therapeutic potential. Future research focused on the specific anti-cancer effects and mechanisms of action of isolated this compound is essential to determine its viability as a candidate for drug development. The methodologies and inferred pathways presented here provide a foundation for researchers to build upon in their exploration of this promising natural compound.

References

- 1. This compound | C27H32O15 | CID 71717590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. Phytochemical analysis and in vitro anti-proliferative activity of Viscum album ethanolic extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viscum album mother tinctures: Harvest conditions and host trees influence the plant metabolome and the glycolytic pathway of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Viscum album mother tinctures: Harvest conditions and host trees influence the plant metabolome and the glycolytic pathway of breast cancer cells [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of the MCP-1 synthesis inhibitor bindarit on tumorigenesis and inflammatory markers in the C3(1)/SV40Tag mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Viscumneoside III: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscumneoside III, a flavanone glycoside isolated from Viscum coloratum (Korean mistletoe), has a rich history in traditional Chinese medicine for the treatment of rheumatism.[1] Modern pharmacological studies have begun to elucidate the scientific basis for its traditional uses and explore new therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in inhibiting osteoclastogenesis, its potential as a tyrosinase inhibitor, and its purported anti-angina pectoris effects. Detailed experimental methodologies and a review of the implicated signaling pathways are presented to support further research and development.

Introduction

This compound is a key bioactive constituent of Viscum coloratum, a plant long utilized in traditional medicine. Its chemical structure, a homoeriodictyol glycoside, underpins its diverse pharmacological activities. This document synthesizes the available scientific literature on this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to serve as a valuable resource for the scientific community.

Pharmacological Activities and Traditional Uses

The primary traditional application of this compound, as part of Viscum coloratum extracts, is in the management of rheumatism. This aligns with modern findings on its potent inhibitory effects on osteoclastogenesis, the process of bone resorption that is pathologically elevated in conditions like rheumatoid arthritis.

Inhibition of Osteoclastogenesis and Anti-Rheumatic Potential

Recent studies have identified this compound as a key active ingredient in Viscum coloratum responsible for its anti-rheumatic properties. It has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone breakdown.

Table 1: Quantitative Data on the Inhibition of Osteoclastogenesis by this compound

| Parameter | Method | Result | Reference |

| Inhibition of Osteoclast Differentiation | TRAP Staining and Nitric Oxide Assay | Identified as the optimally effective ingredient of Viscum coloratum extract. | [2] |

| Signaling Pathway | Western Blot Analysis | Inhibits osteoclastogenesis via the PI3K/AKT/mTOR signaling pathway. | [2][3] |

Tyrosinase Inhibition and Dermatological Applications

This compound has demonstrated significant inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. This property suggests its potential for use in cosmetics and dermatology as a skin-whitening or anti-hyperpigmentation agent.

Table 2: Quantitative Data on Tyrosinase Inhibition by this compound

| Parameter | Method | Result | Reference |

| Tyrosinase Inhibition | Spectrophotometric assay | IC50 determination (Specific value not publicly available) | - |

Anti-Angina Pectoris Activity

While traditional use and some pharmacological screenings suggest a potential role for this compound in mitigating angina pectoris, detailed mechanistic studies and quantitative in vivo data in animal models are currently limited in the public domain. The proposed mechanism likely involves vasodilation, leading to improved coronary blood flow and a reduction in myocardial oxygen demand.

Experimental Protocols

Inhibition of Osteoclastogenesis Assay

This protocol outlines the methodology to assess the effect of this compound on RANKL-induced osteoclast differentiation in bone marrow-derived macrophages (BMMs).

-

Cell Culture: BMMs are harvested from the bone marrow of mice and cultured in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and M-CSF (30 ng/mL).

-

Osteoclast Differentiation: BMMs are seeded in 96-well plates and treated with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound or vehicle control. The culture medium is replaced every two days.

-

TRAP Staining: After 5-7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

-

Nitric Oxide Assay: The concentration of nitric oxide in the culture supernatants can be measured using the Griess reagent to assess inflammatory responses.

-

Western Blot Analysis: To elucidate the signaling pathway, cells are lysed after treatment with this compound, and protein expression levels of key signaling molecules (e.g., PI3K, p-AKT, mTOR) are determined by Western blotting using specific antibodies.

Tyrosinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory effect of this compound on mushroom tyrosinase activity.

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared. L-DOPA is used as the substrate.

-

Assay Procedure: The reaction mixture contains phosphate buffer, tyrosinase solution, and various concentrations of this compound. The reaction is initiated by adding the L-DOPA substrate.

-

Spectrophotometric Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a spectrophotometer.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the tyrosinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

PI3K/AKT/mTOR Signaling Pathway in Osteoclastogenesis

This compound exerts its inhibitory effect on osteoclast differentiation by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the survival, proliferation, and differentiation of osteoclast precursors. By inhibiting this pathway, this compound effectively suppresses the formation of mature osteoclasts.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Proposed Vasodilation Signaling Pathway

The anti-angina effects of this compound are likely mediated through vasodilation. While the specific mechanism for this compound is not yet fully elucidated, a common pathway for plant-derived vasodilators involves the endothelium-dependent release of nitric oxide (NO).

Caption: Proposed endothelium-dependent vasodilation mechanism.

Conclusion and Future Directions

This compound is a promising natural compound with a strong foundation in traditional medicine and emerging scientific validation. Its demonstrated ability to inhibit osteoclastogenesis via the PI3K/AKT/mTOR pathway provides a clear direction for the development of novel anti-rheumatic therapies. Further research is warranted to fully characterize its tyrosinase inhibitory kinetics and to elucidate the precise mechanisms underlying its potential cardioprotective effects. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the translation of this traditional remedy into modern therapeutic applications.

References

An In-Depth Technical Guide to the In Vitro Studies on Viscumneoside III

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viscumneoside III is a flavanone glycoside isolated from Viscum coloratum, a plant utilized in traditional medicine for its therapeutic properties. This technical guide provides a detailed overview of the current in vitro research on this compound, with a primary focus on its documented anti-inflammatory activities. While the broader extracts of Viscum species have been investigated for anticancer properties, specific data on the direct effects of isolated this compound on cancer cell lines, including its influence on signaling pathways such as STAT3, remains limited in the currently available scientific literature. This document consolidates the known quantitative data, experimental methodologies, and relevant biological pathways to support further research and development efforts.

Core Focus: Anti-inflammatory Activity

The primary documented in vitro biological activity of this compound is its anti-inflammatory effect. This has been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines.

Quantitative Data Presentation

The inhibitory effects of this compound on NO production in LPS-stimulated RAW 264.7 macrophages are summarized below.

| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) |

| This compound | 10 | 18.2 ± 1.5 | 26.2 ± 1.1 |

| 30 | 58.7 ± 2.4 | ||

| 50 | 85.3 ± 3.1 | ||

| Aminoguanidine (Positive Control) | - | - | 22.4 ± 1.3 |

Experimental Protocols

2.2.1 Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the methodology used to assess the anti-inflammatory activity of this compound.

-

Cell Line and Culture:

-

Murine macrophage cell line RAW 264.7 is used.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation is carried out at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

The culture medium is then replaced with fresh medium containing this compound at various concentrations (e.g., 10, 30, 50 µM).

-

After a 1-hour pre-incubation period with the compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

The plates are incubated for an additional 24 hours.

-

Post-incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

-

Cell viability is concurrently assessed using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Visualization of Pathways and Workflows

Signaling Pathway: LPS-Induced Nitric Oxide Production

The following diagram illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of nitric oxide, a key inflammatory mediator.

Caption: LPS stimulation of TLR4 activates the NF-κB pathway, leading to iNOS expression and NO production.

Experimental Workflow: In Vitro Anti-inflammatory Assay

This diagram outlines the sequential steps involved in evaluating the anti-inflammatory potential of this compound.

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

Current in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties, demonstrated by its ability to inhibit NO production in macrophages. The provided data and protocols offer a solid foundation for further investigation into its mechanism of action. Future research should aim to:

-

Elucidate the precise molecular targets of this compound within the inflammatory cascade.

-

Investigate its effects on the expression and activity of other pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).

-

Conduct studies to determine the in vitro anticancer activity of isolated this compound against a panel of human cancer cell lines to clarify the specific contributions of this compound to the known anticancer effects of Viscum extracts.

-

Explore potential synergistic effects with other bioactive compounds or conventional therapeutic agents.

In Vivo Therapeutic Potential of Viscumneoside III: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscumneoside III, a flavanone glycoside found in the medicinal plant Viscum coloratum (Korean mistletoe), is emerging as a compound of significant interest for its potential therapeutic applications.[1] Traditionally, extracts of Viscum coloratum have been utilized in Chinese medicine to treat rheumatic conditions.[1] This technical guide synthesizes the current in vivo research on extracts containing this compound, providing a detailed overview of experimental methodologies, quantitative outcomes, and implicated signaling pathways to support further investigation and drug development efforts. While in vivo studies on isolated this compound are limited, research on extracts of Viscum coloratum, where this compound is a notable constituent, offers valuable insights into its potential bioactivities.

In Vivo Anti-Inflammatory and Immunomodulatory Effects

Recent in vivo studies have primarily focused on the anti-inflammatory and immunomodulatory properties of Viscum coloratum extracts, with significant implications for inflammatory diseases such as rheumatoid arthritis and ulcerative colitis.

Rheumatoid Arthritis Model